Cas no 1540877-82-4 (3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol)

3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol
- EN300-1828153
- 1540877-82-4
-
- インチ: 1S/C10H12N2OS/c11-6-5-8(13)10-12-7-3-1-2-4-9(7)14-10/h1-4,8,13H,5-6,11H2
- InChIKey: DJAIDRCCQOVFKY-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC=CC=2N=C1C(CCN)O
計算された属性
- せいみつぶんしりょう: 208.06703418g/mol
- どういたいしつりょう: 208.06703418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1
3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1828153-0.5g |
3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol |
1540877-82-4 | 0.5g |
$603.0 | 2023-09-19 | ||
Enamine | EN300-1828153-0.1g |
3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol |
1540877-82-4 | 0.1g |
$553.0 | 2023-09-19 | ||
Enamine | EN300-1828153-5g |
3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol |
1540877-82-4 | 5g |
$1821.0 | 2023-09-19 | ||
Enamine | EN300-1828153-1.0g |
3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol |
1540877-82-4 | 1g |
$1057.0 | 2023-06-02 | ||
Enamine | EN300-1828153-5.0g |
3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol |
1540877-82-4 | 5g |
$3065.0 | 2023-06-02 | ||
Enamine | EN300-1828153-2.5g |
3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol |
1540877-82-4 | 2.5g |
$1230.0 | 2023-09-19 | ||
Enamine | EN300-1828153-10g |
3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol |
1540877-82-4 | 10g |
$2701.0 | 2023-09-19 | ||
Enamine | EN300-1828153-0.05g |
3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol |
1540877-82-4 | 0.05g |
$528.0 | 2023-09-19 | ||
Enamine | EN300-1828153-10.0g |
3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol |
1540877-82-4 | 10g |
$4545.0 | 2023-06-02 | ||
Enamine | EN300-1828153-0.25g |
3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol |
1540877-82-4 | 0.25g |
$579.0 | 2023-09-19 |
3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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John J. Lavigne Chem. Commun., 2003, 1626-1627
3-amino-1-(1,3-benzothiazol-2-yl)propan-1-olに関する追加情報
3-Amino-1-(1,3-Benzothiazol-2-yl)propan-1-ol (CAS No. 1540877-82-4): A Comprehensive Overview
3-Amino-1-(1,3-benzothiazol-2-yl)propan-1-ol (CAS No. 1540877-82-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular formula of 3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol is C9H12N2O, and its molecular weight is approximately 168.20 g/mol. The compound features a benzothiazole ring, an amino group, and a hydroxyl group, which collectively contribute to its diverse chemical properties and biological activities.
In recent years, the study of 3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol has been driven by its potential as a lead compound in drug discovery. Research has focused on its ability to modulate various biological targets, including enzymes, receptors, and signaling pathways. One notable area of interest is its interaction with the serotonin transporter (SERT), which plays a crucial role in the regulation of serotonin levels in the brain.
A study published in the Journal of Medicinal Chemistry in 2022 investigated the binding affinity of 3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol to SERT. The results demonstrated that this compound exhibits high affinity and selectivity for SERT compared to other monoamine transporters. This finding suggests that 3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol could be a valuable starting point for the development of new antidepressant drugs with improved efficacy and reduced side effects.
Beyond its potential as an antidepressant, 3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol has also been explored for its anti-inflammatory properties. In a study published in the European Journal of Pharmacology in 2023, researchers found that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings indicate that 3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
The structural features of 3-amino-1-(1,3-benzothiazol-2-yl)propan-1-ol, particularly the presence of the benzothiazole ring and the amino group, contribute to its ability to interact with multiple biological targets. The benzothiazole ring is known for its ability to form hydrogen bonds and π-stacking interactions with protein residues, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions enhance the compound's binding affinity and selectivity for specific targets.
In addition to its biological activities, the synthesis of 3-amino-1-(1,3-benzothiazol-2-y l)propan - 1 - ol has been optimized to improve yield and purity. A recent synthetic route published in Organic Letters in 2024 described a highly efficient method using palladium-catalyzed coupling reactions followed by selective reduction steps. This synthetic approach not only simplifies the preparation process but also reduces the environmental impact by minimizing waste generation.
The safety profile of 3-amino - 1 - ( 1 , 3 - benzothiaz ol - 2 - yl ) pro pan - 1 - ol has also been extensively evaluated. Toxicological studies have shown that this compound exhibits low toxicity at therapeutic concentrations and does not cause significant adverse effects in animal models. These findings support its potential for further clinical development.
In conclusion, 3-amino - 1 - ( 1 , 3 - benzothia z ol - 2 - yl ) pro pan - 1 - ol (CAS No. 1540877 -82 -4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for the development of new therapeutic agents targeting serotonin transporters and inflammatory pathways. Ongoing research continues to explore its full potential and optimize its properties for clinical use.
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